Dihydrogen arsenite

Description

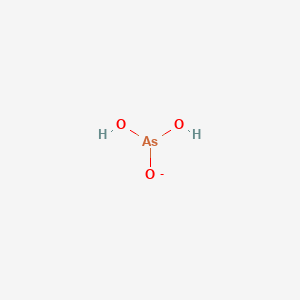

Dihydrogen arsenite refers to the chemical species derived from arsenious acid (H₃AsO₃), which dissociates in aqueous solutions to form H₂AsO₃⁻ (this compound) and HAsO₃²⁻. Arsenite compounds typically contain arsenic in the +3 oxidation state (As(III)), distinguishing them from arsenates (As(V), e.g., H₂AsO₄⁻). This compound is notable for its high toxicity and reactivity, particularly in biological systems, where it disrupts cellular processes by binding to thiol groups in proteins . While the term "this compound" is sometimes conflated with arsenate derivatives (e.g., ammonium dihydrogen arsenate, NH₄H₂AsO₄) due to nomenclature inconsistencies, this article focuses on As(III)-based compounds unless otherwise specified.

Properties

CAS No. |

14102-45-5 |

|---|---|

Molecular Formula |

AsH2O3- |

Molecular Weight |

124.936 g/mol |

IUPAC Name |

dihydrogen arsorite |

InChI |

InChI=1S/AsH2O3/c2-1(3)4/h2-3H/q-1 |

InChI Key |

AQLMHYSWFMLWBS-UHFFFAOYSA-N |

SMILES |

O[As](O)[O-] |

Canonical SMILES |

O[As](O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Structure and Acidity

Dihydrogen arsenite (H₂AsO₃⁻) and its analogs differ in oxidation state, molecular geometry, and acid-base properties:

Key Insights :

- As(III) in H₂AsO₃⁻ exhibits stronger nucleophilic reactivity due to its lone electron pair, enabling thiol binding in proteins. As(V) in H₂AsO₄⁻ mimics phosphate, disrupting ATP synthesis .

- Antimonite (SbO₂⁻) shares structural and toxicological parallels with arsenite, suppressing cell differentiation and activating similar gene pathways (e.g., oncostatin M, ephrins) .

Adsorption and Environmental Behavior

Arsenite and arsenate exhibit divergent adsorption mechanisms on mineral surfaces, impacting environmental remediation strategies:

Key Insights :

- Arsenite’s adsorption is pH-dependent and less efficient than arsenate, complicating its removal from water. Dihydrogen phosphate (H₂PO₄⁻) interferes minimally with arsenite detection but competes with arsenate .

Key Insights :

- Sodium arsenite interacts with >3x more genes than sodium arsenate, reflecting its broader toxic impact .

- Both arsenite and antimonite suppress keratinocyte differentiation, implicating shared signaling pathways (e.g., corticosteroids, ephrins) .

Detection and Remediation

Sensors and adsorbents exploit structural differences between arsenite and analogs:

Key Insights :

- Molybdenum complexes selectively detect arsenite via oxo-bridged dimerization, unaffected by dihydrogen phosphate .

- Solid-phase extraction using silica-immobilized Mo(VI) complexes efficiently removes arsenite from water .

Key Insights :

- Phosphate derivatives dominate markets due to low toxicity and metabolic roles, contrasting with arsenite’s declining use .

Q & A

Basic: What analytical methods effectively detect dihydrogen arsenite (H3_33AsO3_33) in aqueous solutions while minimizing interference from co-occurring anions?

Answer:

To mitigate interference, use anion-spiking experiments with fluoride, acetate, dihydrogen phosphate, and nitrate. Calibrate detection systems (e.g., ion chromatography or spectrophotometry) using pre-treated samples. For validation, compare recovery rates of spiked arsenite/phosphate concentrations against reference standards. Evidence shows that anions like dihydrogen phosphate do not significantly interfere with arsenite detection when protocols are optimized . Tabulate results to validate precision (e.g., Tables S7/S8 in referenced studies).

Advanced: How can adsorption parameters for this compound removal be optimized using nanomaterials, and which isotherm models best interpret experimental data?

Answer:

Synthesize nano-adsorbents (e.g., nano-γ-alumina) with high surface area (201.53 m²/g) and small particle size (22–36 nm) .

Vary experimental conditions :

- pH (optimal range: 5–7 for arsenite adsorption)

- Initial concentration (test up to 10 mg/L for >97% recovery)

- Contact time (kinetic studies to determine equilibrium).

Apply isotherm models :

- Langmuir : Best fit for monolayer adsorption (max capacity: 40 mg/g) .

- Freundlich : Suitable for heterogeneous surfaces.

- Dubinin–Radushkevich : Assess adsorption energy (physisorption vs. chemisorption).

Table 1: Adsorption Parameters for Nano-γ-Alumina

| Parameter | Value |

|---|---|

| Surface Area | 201.53 m²/g |

| Particle Size | 22–36 nm |

| Max Adsorption (qₑ) | 40 mg/g (Langmuir model) |

| Optimal pH | 5–7 |

Advanced: How should researchers design experiments to ensure reproducibility in this compound studies?

Answer:

- Documentation : Archive protocols, raw data, and processed results using standardized templates (e.g., electronic lab notebooks) .

- Validation : Replicate experiments under identical conditions (pH, temperature, reagent purity) and include negative controls.

- Peer review : Align methods with criteria from referees (e.g., clarity in replication steps, data deposition standards) .

- Statistical rigor : Use tools like R or Python for error analysis (e.g., confidence intervals for adsorption capacity measurements).

Advanced: How can contradictions in adsorption data across studies be resolved?

Answer:

Data normalization : Account for variables like adsorbent surface area and solution ionic strength.

Model cross-validation : Compare multiple isotherm models (Langmuir vs. Freundlich) to identify biases .

Meta-analysis : Aggregate datasets from public repositories (e.g., Figshare) and apply multivariate regression to isolate confounding factors .

Uncertainty quantification : Report standard deviations and confidence intervals for adsorption capacities (e.g., ±2.5 mg/g for qₑ values) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for powder handling .

- Storage : Keep in airtight containers away from reducers (e.g., organic compounds) to prevent volatile arsine gas formation.

- Disposal : Comply with hazardous waste regulations (e.g., EPA guidelines) and neutralize residuals with ferric chloride before disposal .

Advanced: How can existing literature on this compound be synthesized to identify research gaps?

Answer:

Categorize sources : Group studies into "adsorption mechanisms," "toxicology," and "analytical methods" .

Critical appraisal : Evaluate methodological consistency (e.g., pH control in adsorption studies) and flag outliers.

Gap analysis : Use tools like VOSviewer to map keyword co-occurrence and identify underexplored areas (e.g., long-term stability of adsorbents) .

Advanced: What frameworks guide the formulation of rigorous research questions on this compound’s environmental impact?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.